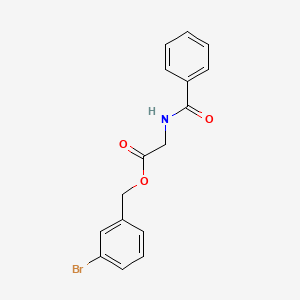

3-bromobenzyl N-benzoylglycinate

Description

3-Bromobenzyl N-benzoylglycinate is a synthetic ester derivative combining a 3-bromobenzyl group with N-benzoylglycine. This compound may share functional similarities with HDAC inhibitors and ester-based prodrugs, though its exact biological or catalytic roles remain underexplored in published literature .

Properties

IUPAC Name |

(3-bromophenyl)methyl 2-benzamidoacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14BrNO3/c17-14-8-4-5-12(9-14)11-21-15(19)10-18-16(20)13-6-2-1-3-7-13/h1-9H,10-11H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZAFETZFNNOCSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCC(=O)OCC2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

46.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24793389 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Medicinal Chemistry

YF479 (N1-(3-bromobenzyl)-N7-hydroxy-N1-(2,4-dimethoxyphenyl)heptanediamid) :

This HDAC inhibitor shares the 3-bromobenzyl group with the target compound but incorporates a diamid-hydroxamate scaffold instead of an ester. YF479 demonstrated potent HDAC inhibition (IC₅₀ < 50 nM) in preclinical screens, attributed to the bromine’s electronic effects enhancing metal-binding in HDAC active sites. In contrast, 3-bromobenzyl N-benzoylglycinate’s ester linkage may limit such interactions but improve hydrolytic stability .- 3-Bromobenzyl 2-Phenylacetate: A structurally simpler ester from green chemistry studies, this compound lacks the glycine backbone but shares the 3-bromobenzyl group. Its synthesis via immobilized lipases (e.g., Candida antarctica Lipase B) under aqueous conditions achieved >90% yield, highlighting efficient biocatalytic routes.

Electronic and Steric Effects

Substituent variations significantly impact physicochemical properties:

- Bromine vs.

- Steric Demand : The N-benzoylglycinate group introduces bulkier geometry, which may hinder enzymatic hydrolysis compared to simpler esters like 3-bromobenzyl 2-phenylacetate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.